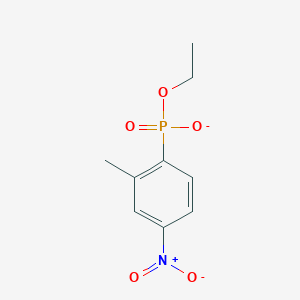![molecular formula C19H21N3O4 B12613924 N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine CAS No. 919772-03-5](/img/structure/B12613924.png)
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine is a chemical compound with the molecular formula C19H21N3O4 It is a derivative of L-phenylalanine, an essential amino acid, and features a benzoyl group substituted with an aminoethyl carbamoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of Benzoyl Derivative: The protected L-phenylalanine is then reacted with 4-(chlorocarbonyl)benzoic acid to form the benzoyl derivative.
Introduction of Aminoethyl Carbamoyl Group: The benzoyl derivative is further reacted with ethylenediamine to introduce the aminoethyl carbamoyl group.
Deprotection: Finally, the protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl carbamoyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-D-phenylalanine: A stereoisomer with similar properties but different biological activity.
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tyrosine: A derivative with a hydroxyl group on the aromatic ring, offering different reactivity and applications.
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tryptophan:
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications across various scientific disciplines.
属性
CAS 编号 |
919772-03-5 |
|---|---|
分子式 |
C19H21N3O4 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H21N3O4/c20-10-11-21-17(23)14-6-8-15(9-7-14)18(24)22-16(19(25)26)12-13-4-2-1-3-5-13/h1-9,16H,10-12,20H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |
InChI 键 |
WHKUYAWHXSTXLP-INIZCTEOSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


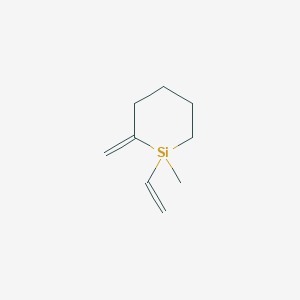
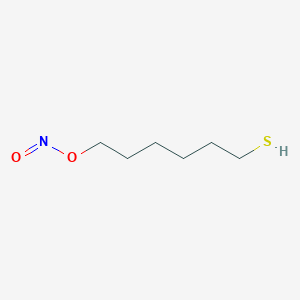
![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B12613868.png)

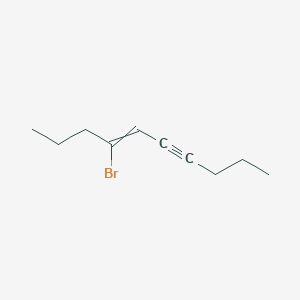
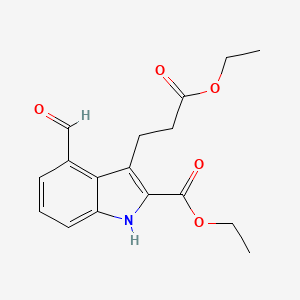



![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
